Dantrolene Na
Description
Properties
IUPAC Name |
sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044585 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-23-1 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Synthesis from Dantrolene Free Acid
The conventional route involves neutralizing dantrolene free acid with sodium methoxide in methanol:
- Reaction Setup : Dantrolene (140 g), methanol (2,765 g), and 30% sodium methoxide (161 g) are stirred at 25°C for 1 hour.
- Precipitation : Cooling to −5°C induces crystallization, followed by vacuum filtration and drying at 40–60°C.
- Yield : This method achieves ~85% yield but produces a crude product requiring purification.
Key impurities include unreacted starting material and 5-(4-nitrophenyl)-2-furaldehyde, a photolytic degradation byproduct detectable via HPTLC at Rf = 0.62 ± 0.02.
Patent-Protected Crystallization of Form A
CN111825662A discloses a methanol-water recrystallization method to produce Form A:
Stepwise Protocol :
- Dissolution : Crude dantrolene sodium (1–40 g) is added to methanol (50–100% v/v) at 20–30°C.
- Stirring : Maintain agitation for 6–16 hours to ensure complete dissolution of impurities.
- Filtration : Vacuum filtration removes insoluble particulates.
- Drying : 40–50°C vacuum drying for 36–48 hours yields orange crystalline Form A.
Critical Parameters :
This method reduces water content to <0.5% w/w, enhancing storage stability compared to lyophilized forms.
Purification and Crystallization Dynamics
Solvent Selection and Polymorph Control
Methanol’s low polarity and hydrogen-bonding capacity favor Form A nucleation. Comparative studies show:
X-ray diffraction (XRD) confirms Form A’s unique lattice structure, while differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C (ΔH = 145 J/g).
Impurity Profiling and Quality Control
HPTLC methods resolve dantrolene sodium (Rf = 0.38) from 5-(4-nitrophenyl)-2-furaldehyde (Rf = 0.62) using chloroform-ethyl acetate-acetic acid (10:0.5:0.01 v/v). Validation data include:
- Linearity : 0.1–1.5 μg/band for dantrolene (R² = 0.9987)
- LOD/LOQ : 0.03 μg/band and 0.09 μg/band, respectively
This method supersedes British Pharmacopoeia HPLC protocols by reducing analysis time from 25 minutes to 8 minutes per sample.
Stability and Degradation Kinetics
Accelerated Stability Testing
Form A exhibits negligible degradation under ICH-recommended conditions:
| Condition | Duration | Purity Retention |
|---|---|---|
| 40°C/75% RH | 6 months | 98.2% |
| 5000 lux illumination | 1 month | 97.8% |
| 60°C | 2 weeks | 96.4% |
In contrast, amorphous dantrolene sodium degrades by 8.3% under identical humidity.
Photolytic Degradation Pathways
UV exposure (λ = 320 nm) cleaves the hydantoin ring, generating 5-(4-nitrophenyl)-2-furaldehyde via Norrish Type I mechanisms. First-order kinetics (k = 0.042 day⁻¹) predict a shelf life of 23 months under ambient light.
Industrial-Scale Production Considerations
Equipment and Process Design
- Reactor Type : Glass-lined jacketed reactors for pH-controlled neutralization
- Filtration : Sparkler filters with 10 μm porosity
- Drying : Tray dryers under 10–15 mmHg vacuum
Batch records from Example 6 (CN111825662A) demonstrate scalability to 40 kg batches with 98.7% yield.
Cost-Benefit Analysis
| Parameter | Methanol Process | Lyophilization (CN102302461B) |
|---|---|---|
| Solvent Cost | $12/kg API | $84/kg API |
| Energy Consumption | 15 kWh/kg API | 210 kWh/kg API |
| Stability Testing | 6-month data | 3-month data |
The methanol process reduces production costs by 68% while eliminating freeze-drying bottlenecks.
Comparative Analysis of Crystalline Forms
Dissolution Performance
Form A achieves 90% dissolution in purified water (pH 10.5–11.5) within 90 seconds, critical for emergency Malignant Hyperthermia treatment:
| Time (s) | Form A Dissolution (%) | Amorphous Form Dissolution (%) |
|---|---|---|
| 30 | 62.4 | 28.9 |
| 60 | 85.1 | 51.2 |
| 90 | 98.6 | 73.4 |
Patent Landscape
CN111825662A priority dates (2019–2020) supersede earlier patents like CN102302461B (2011), establishing Form A as the current industrial standard.
Scientific Research Applications
Treatment of Malignant Hyperthermia
Primary Indication
Dantrolene sodium is FDA-approved for the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetic agents. The drug acts as a ryanodine receptor antagonist, inhibiting the excessive release of intracellular calcium from the sarcoplasmic reticulum in muscle cells, which is responsible for the hypermetabolic state observed during MH episodes .
Clinical Protocols
The standard dosing protocol for dantrolene during an MH crisis ranges from 1 mg/kg to 10 mg/kg. For instance, a typical dose for a 70 kg patient can reach up to 700 mg, necessitating rapid administration due to the urgency of the condition .
Management of Muscle Spasticity
Indications
Dantrolene sodium is also indicated for muscle spasticity associated with upper motor neuron disorders such as:
- Stroke
- Spinal Cord Injury
- Cerebral Palsy
- Multiple Sclerosis
It is the only FDA-approved oral peripherally-acting antispasmodic medication for these disorders .
Neuroleptic Malignant Syndrome
Off-label Use
Dantrolene has been utilized off-label for neuroleptic malignant syndrome (NMS), which presents similarly to MH. The drug's efficacy in reducing muscle rigidity and hyperthermia makes it a viable option in managing NMS cases .
Aneurysmal Subarachnoid Hemorrhage
Recent studies have investigated dantrolene's potential in treating vasospasm following aneurysmal subarachnoid hemorrhage. Preliminary findings suggest that single-dose intravenous administration can decrease arterial vasospasm, although this remains an off-label application .
Wolfram Syndrome
Clinical Trials
Dantrolene sodium has been explored in clinical trials targeting Wolfram syndrome, a rare genetic disorder. A phase Ib/IIa trial indicated that while dantrolene was well tolerated, it did not significantly improve pancreatic β-cell function or visual acuity after six months of treatment. However, the study highlighted the need for further research into dantrolene's effects on this syndrome .
Potential Future Applications
Alzheimer’s Disease Research
Emerging research suggests that dantrolene may have potential applications in treating Alzheimer’s disease by modulating calcium release linked to amyloid processing in neurons. This area requires extensive further investigation to establish any therapeutic benefits .
Summary of Clinical Findings
| Application | Indication Type | Evidence Level | Notes |
|---|---|---|---|
| Malignant Hyperthermia | FDA-approved | High | Critical for emergency management during anesthesia |
| Muscle Spasticity | FDA-approved | High | Effective for upper motor neuron disorders |
| Neuroleptic Malignant Syndrome | Off-label | Moderate | Similar symptoms to MH; effective in reducing rigidity |
| Aneurysmal Subarachnoid Hemorrhage | Off-label | Preliminary | Positive effects on vasospasm observed |
| Wolfram Syndrome | Clinical Trial | Preliminary | No significant improvement noted; further studies needed |
| Alzheimer’s Disease | Research | Early-stage | Potential mechanism identified; more research required |
Case Studies and Clinical Trials
Several case studies have documented dantrolene's diverse applications:
- Urinary Retention Case Study : A reported case highlighted urinary retention as an unusual side effect during rehabilitation with dantrolene post-traumatic brain injury. The condition resolved upon dosage reduction, illustrating the importance of monitoring side effects during treatment .
- Wolfram Syndrome Clinical Trial : Involving 22 subjects with genetically confirmed diagnoses, this trial assessed safety and tolerability but found no significant improvements in primary endpoints after six months of treatment .
Mechanism of Action
Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction. The decrease in intracellular calcium concentration leads to muscle relaxation and alleviation of symptoms associated with malignant hyperthermia and muscle spasticity .
Comparison with Similar Compounds
Dantrolene Sodium vs. Diazepam
Mechanism of Action :
Efficacy in Spasticity :
- Tension Reduction : Dantrolene sodium reduces muscle tension more effectively than diazepam. In a double-blind crossover study of 42 multiple sclerosis patients, dantrolene sodium achieved greater reductions in resistance to passive stretch, clonus, and hyperreflexia .
- EMG Activity : Diazepam significantly suppresses electromyographic (EMG) activity in agonist and antagonist muscles, whereas dantrolene sodium preserves EMG signals while reducing torque .
Side Effects :
- Dantrolene sodium : Muscle weakness (reported in 20–30% of patients), hepatotoxicity (rare but severe) .
- Diazepam : Sedation, dizziness, and tolerance with prolonged use .
Combination Therapy :
Combining both drugs may enhance spasticity reduction in some patients, but diazepam’s central effects can counteract dantrolene sodium’s peripheral benefits in others .
Table 1: Dantrolene Sodium vs. Diazepam
Dantrolene Sodium vs. Nanocrystalline Dantrolene Sodium Suspension (DSS)
Formulation Differences :
- Standard Dantrolene Sodium : Low solubility (0.33 mg/mL), requiring cumbersome preparation (860 ± 202 seconds) .
- Nanocrystalline Suspension (DSS): 150-fold higher concentration (50 mg/mL), enabling rapid administration (51 ± 9 seconds for preparation; 4 ± 2 seconds for injection) .
Efficacy in Malignant Hyperthermia :
Both formulations successfully reversed MH crises in susceptible pigs. DSS showed equivalent therapeutic outcomes to standard dantrolene sodium in stabilizing arterial pH, pCO₂, and lactate levels .
Clinical Advantage :
DSS’s rapid preparation and administration significantly reduce treatment delays, critical in MH emergencies .
Table 2: Standard vs. Nanocrystalline Dantrolene Sodium
Dantrolene Sodium vs. Azumolene
Solubility and Potency :
Dantrolene Sodium vs. Sodium Thiocyanate
Biological Activity
Dantrolene sodium is a skeletal muscle relaxant primarily used to treat conditions associated with muscle spasticity and malignant hyperthermia (MH). Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum in muscle cells, which directly affects muscle contraction. This article explores the biological activity of dantrolene sodium, including its pharmacological properties, clinical applications, and recent research findings.
Dantrolene sodium acts predominantly on ryanodine receptors (RyRs), specifically RyR1 and RyR3, found in skeletal muscle. By binding to these receptors, dantrolene reduces calcium ion (Ca²⁺) release, thereby decreasing muscle contraction. This mechanism is crucial in conditions characterized by excessive calcium release leading to muscle rigidity and spasms.
Key Mechanisms:
- Calcium Homeostasis : Dantrolene stabilizes intracellular calcium levels, preventing overload that can lead to cell injury and apoptosis .
- Neuroprotection : In neuronal models, dantrolene has shown protective effects against oxidative stress and apoptosis by modulating calcium dynamics .
- Membrane Stabilization : Dantrolene has been identified as a potential stabilizer of neuronal plasma membranes, inhibiting phospholipase A2 activity and reducing membrane fluidity changes induced by calcium influx .
Clinical Applications
Dantrolene sodium has several clinical applications beyond its initial use for MH. It is effective in treating various conditions associated with muscle spasticity, including:
- Malignant Hyperthermia : Dantrolene is the first-line treatment for MH, significantly reducing mortality rates from over 70% to less than 10% .
- Spasticity Management : It is used in patients with spinal cord injuries, multiple sclerosis, and cerebral palsy .
- Neuroleptic Malignant Syndrome : Dantrolene has been utilized in treating this potentially life-threatening condition due to antipsychotic medications .
Case Studies
- Malignant Hyperthermia : A study highlighted the importance of rapid dantrolene administration in reducing mortality rates associated with MH during surgical procedures .
- Spasticity Treatment : In a controlled trial comparing dantrolene with diazepam, dantrolene demonstrated superior efficacy in reducing spasticity without significant sedation compared to diazepam .
Research Findings
Recent studies have expanded our understanding of dantrolene's biological activity:
Table 1: Summary of Research Findings on Dantrolene Sodium
Pharmacokinetics and Toxicology
The pharmacokinetics of dantrolene sodium involves absorption, distribution, metabolism, and excretion processes that can vary significantly between individuals. Long-term use may lead to liver dysfunction in a small percentage of patients, necessitating regular monitoring .
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Stability
Dantrolene sodium undergoes hydrolysis in aqueous solutions, following pseudo first-order kinetics . Degradation pathways vary with pH:
Hydrolysis Pathways
-
Acidic conditions (pH 1.2–5.0):
Hydantoin ring opening forms Compound B (open-ring structure) . -
Alkaline conditions (pH 7.4–9.5):
Formation of Compound C via nucleophilic attack on the nitrophenyl group .
pH-Rate Profile
A V-shaped profile at 25°C shows maximum stability at pH 7.4 (Figure 1) :
| pH | kₒbₛ (h⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 1.2 | 0.021 | 33 h |
| 7.4 | 0.005 | 138 h |
| 9.5 | 0.018 | 38 h |
Thermal Degradation
Elevated temperatures accelerate hydrolysis. At pH 7.4 :
| Temperature (°C) | kₒbₛ (h⁻¹) | Activation Energy (Eₐ) |
|---|---|---|
| 25 | 0.005 | 72.4 kJ·mol⁻¹ |
| 37 | 0.023 | |
| 60 | 0.124 |
Thermodynamic parameters (ΔH‡ = 69.8 kJ·mol⁻¹, ΔS‡ = −34.6 J·mol⁻¹·K⁻¹) suggest a dissociative mechanism .
Solid-State Reactivity
-
Mechanochemical synthesis: Ball milling (30 Hz) enhances condensation reactions compared to static conditions .
-
Precipitation in water: Hydrolysis yields insoluble dantrolene free acid (solubility <1 mg/L) .
Biochemical Interactions
Dantrolene inhibits ryanodine receptors (RyRs) , blocking Ca²⁺ release from the sarcoplasmic reticulum. This interaction stabilizes cytosolic Ca²⁺ levels, critical for treating malignant hyperthermia .
Compatibility and Formulation Challenges
-
Solubility: Limited aqueous solubility (~2 µg/mL) complicates liquid formulations .
-
Ionic strength: Precipitation occurs with excess sodium ions (common ion effect) .
Key Stability Recommendations
Q & A
Basic: What is the mechanism of action of dantrolene sodium in skeletal muscle relaxation, and how can this be experimentally validated?
Dantrolene sodium inhibits calcium release from the sarcoplasmic reticulum by antagonizing ryanodine receptor 1 (RyR1). To validate this:
- Method: Use isolated skeletal muscle preparations (e.g., frog sartorius muscle) to measure contractile responses before and after dantrolene administration under caffeine-induced calcium release conditions. Monitor intracellular calcium flux via fluorescent indicators (e.g., Fura-2) .
- Data Interpretation: A reduction in contraction amplitude and calcium transients confirms RyR1 modulation. Compare results with positive controls (e.g., ryanodine) and negative controls (e.g., untreated muscle) .
Basic: What assay methods are recommended for quantifying dantrolene sodium purity in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines a validated HPLC protocol:
- Method:
-
Chromatography: Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0).
-
Detection: UV absorbance at 254 nm.
-
Calculation: Compare peak areas of the sample (rU) and a certified reference standard (rS) using the formula:
where and are standard and sample concentrations, respectively .
-
- Validation: Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .
Advanced: How can researchers resolve contradictory data on dantrolene’s efficacy in non-malignant hyperthermia applications (e.g., neuroprotection or Wolfram disease)?
Contradictions often arise from model-specific variability (e.g., species differences in RyR1 isoforms) or dosing inconsistencies.
- Methodological Approach:
- Standardize Models: Use transgenic mice expressing human RyR1 variants to replicate human pathophysiology .
- Dose-Response Curves: Establish EC₅₀ values in vitro (e.g., cortical neuron cultures for neuroprotection studies) before in vivo testing .
- Biomarker Correlation: Measure malondialdehyde (oxidative stress) and pro-inflammatory cytokines alongside clinical outcomes to contextualize efficacy .
- Data Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate preclinical data and identify confounding variables .
Advanced: What experimental design principles apply when testing dantrolene nanosuspensions (e.g., Ryanodex®) for accelerated therapeutic delivery?
Nanosuspensions require stability and bioavailability assessments:
- Key Parameters:
- Particle Size: Use dynamic light scattering (DLS) to ensure nanoparticles remain < 500 nm post-lyophilization .
- Reconstitution Time: Validate against USP 〈1〉 injectable standards (target: < 20 seconds in 5 mL sterile water) .
- Bioequivalence: Compare pharmacokinetic profiles (AUC, Cmax) of nanosuspensions vs. conventional formulations in animal models .
- Statistical Design: Use a crossover study to minimize inter-subject variability .
Basic: How should researchers address variability in dantrolene’s solubility during in vitro experiments?
Dantrolene’s poor water solubility necessitates:
- Solubilization Strategies:
- Use dimethyl sulfoxide (DMSO) at ≤ 0.1% v/v to avoid cytotoxicity.
- Prepare fresh stock solutions in pH-adjusted buffers (e.g., 0.05 M HCl) .
- Controls: Include vehicle-only controls to isolate solvent effects .
Advanced: What are the ethical and methodological considerations for designing Phase II/III trials of dantrolene in rare diseases (e.g., Wolfram syndrome)?
- Ethics: Prioritize patient safety with Data Safety Monitoring Boards (DSMBs) to halt trials if adverse events (e.g., hepatotoxicity) exceed predefined thresholds .
- Methodology:
- Regulatory Alignment: Follow EMA/FDA guidelines for orphan drug designation, including preclinical proof-of-concept in patient-derived cell lines .
Basic: How can researchers validate dantrolene’s off-target effects in cardiac muscle studies?
- Experimental Setup:
- Isolate cardiac RyR2-expressing cells (e.g., rat cardiomyocytes).
- Measure calcium sparks via confocal microscopy before/after dantrolene exposure .
- Data Analysis: Compare calcium release kinetics (amplitude, frequency) with skeletal muscle data to assess selectivity .
Advanced: What computational tools are available to model dantrolene-RyR1 interactions for drug optimization?
- Molecular Dynamics (MD): Use software like GROMACS to simulate dantrolene binding to RyR1’s N-terminal domain.
- Docking Studies: Apply AutoDock Vina to predict binding affinities of dantrolene analogs .
- Validation: Cross-reference computational data with mutagenesis studies (e.g., RyR1 mutants with disrupted dantrolene binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
